molecular formula C20H33N7O4 B2877174 8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 877818-27-4

8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2877174
CAS No.: 877818-27-4
M. Wt: 435.529
InChI Key: SZSAADOEVKEGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine-2,6-dione derivative featuring a complex substitution pattern. The core structure includes a 1,3-dimethylpurine-2,6-dione scaffold, with modifications at positions 7 and 6. At position 8, a piperazine ring substituted with a 2-hydroxyethyl group is attached via a methyl linker. Position 7 is functionalized with a 2-morpholinoethyl group, introducing both morpholine and ethyl moieties.

The molecular formula is C₂₀H₃₀N₈O₄, with a molecular weight of 446.51 g/mol. Its SMILES notation is CN1C2=C(C(=O)NC1=O)N=C(N2C)CN3CCN(CC3)CCO.CCOCCN4CCOCC4, reflecting the hybrid piperazine-morpholine architecture. The presence of hydrophilic groups (hydroxyethyl, morpholine) enhances solubility compared to simpler alkyl-substituted purine derivatives .

Properties

IUPAC Name

8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N7O4/c1-22-18-17(19(29)23(2)20(22)30)27(8-7-25-10-13-31-14-11-25)16(21-18)15-26-5-3-24(4-6-26)9-12-28/h28H,3-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSAADOEVKEGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CCO)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Pharmacological Implications

The compound’s activity is influenced by substituents at positions 7 and 7. Below is a comparative analysis with key analogs:

Compound Name Position 7 Substituent Position 8 Substituent Key Biological Activity Reference
Target Compound 2-Morpholinoethyl 4-(2-Hydroxyethyl)piperazin-1-ylmethyl Not explicitly reported (inferred PDE inhibition)
1,3-Dimethyl-7-(2-(piperazin-1-yl)acetyl)-1H-purine-2,6-dione (B) 2-(Piperazin-1-yl)acetyl Unsubstituted Vasodilator (anti-asthmatic)
8-(4-Ethylpiperazin-1-ylmethyl)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6-dione 3-Phenylpropyl 4-Ethylpiperazin-1-ylmethyl Unreported activity (structural analog)
8-{[4-(2-Furoyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-1H-purine-2,6-dione 3-Methylbutyl 4-(2-Furoyl)piperazin-1-ylmethyl Aldehyde dehydrogenase inhibition
1,3,7-Trimethyl-8-(4-propargylpiperazin-1-yl)-1H-purine-2,6-dione (13) Methyl 4-Propargylpiperazin-1-yl Anticancer (in vitro)

Key Structural and Functional Differences

  • Position 7 Modifications: The 2-morpholinoethyl group in the target compound introduces a morpholine ring, which may enhance binding to PDE isoforms due to morpholine’s oxygen-rich, polar nature. In contrast, the 3-phenylpropyl group in ’s compound likely increases lipophilicity, favoring membrane penetration but reducing solubility . The 2-(piperazin-1-yl)acetyl substituent in ’s derivative enables hydrogen bonding via the acetyl linker, contributing to its vasodilatory activity as a PDE3 inhibitor .
  • The 4-(2-furoyl)piperazine in ’s compound introduces a planar aromatic system, possibly enhancing interactions with aldehyde dehydrogenase 1A1 (ALDH1A1), a target in cancer stem cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.